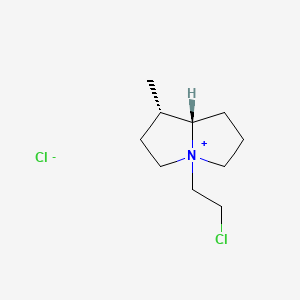
N-(2'-Chloroethyl)heliotridane chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2’-Chloroethyl)heliotridane chloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules. The compound is characterized by the presence of a chloroethyl group attached to a heliotridane moiety, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2’-Chloroethyl)heliotridane chloride typically involves the reaction of heliotridane with 2-chloroethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of N-(2’-Chloroethyl)heliotridane chloride may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The process is monitored to maintain the appropriate reaction conditions and to ensure the safety and efficiency of the production. The final product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2’-Chloroethyl)heliotridane chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like ethanol or acetone, with the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted heliotridane derivatives.
Scientific Research Applications
N-(2’-Chloroethyl)heliotridane chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2’-Chloroethyl)heliotridane chloride involves its interaction with molecular targets through its chloroethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include alkylation of DNA or proteins, which can result in changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloroethyl)morpholine hydrochloride
- N-(2-Chloroethyl)-N,N-diethylammonium chloride
Uniqueness
N-(2’-Chloroethyl)heliotridane chloride is unique due to its specific structure, which imparts distinct reactivity and properties compared to similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in organic synthesis and research.
Properties
CAS No. |
60198-90-5 |
|---|---|
Molecular Formula |
C10H19Cl2N |
Molecular Weight |
224.17 g/mol |
IUPAC Name |
(1S,8S)-4-(2-chloroethyl)-1-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium;chloride |
InChI |
InChI=1S/C10H19ClN.ClH/c1-9-4-7-12(8-5-11)6-2-3-10(9)12;/h9-10H,2-8H2,1H3;1H/q+1;/p-1/t9-,10-,12?;/m0./s1 |
InChI Key |
PHFSKZMNFRPGFV-WERZMDRISA-M |
Isomeric SMILES |
C[C@H]1CC[N+]2([C@H]1CCC2)CCCl.[Cl-] |
Canonical SMILES |
CC1CC[N+]2(C1CCC2)CCCl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















